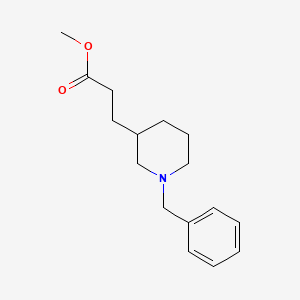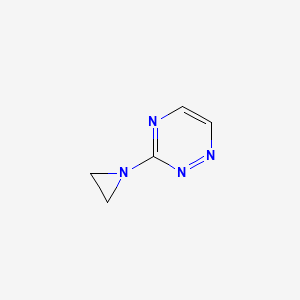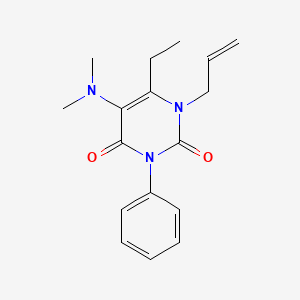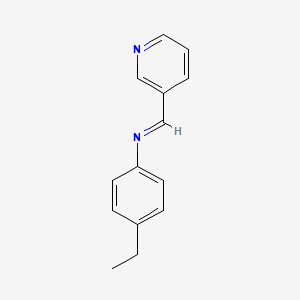![molecular formula C10H13ClO B13947742 Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride CAS No. 67064-15-7](/img/structure/B13947742.png)
Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE is a chemical compound with the molecular formula C10H13ClO. It is known for its unique tricyclic structure, which consists of three interconnected cyclohexane rings. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE typically involves the reaction of tricyclo[3.2.2.02,4]nonane with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent product quality and minimizes the risk of contamination. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Carboxylic Acid: Hydrolysis of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE results in the formation of tricyclo[3.2.2.02,4]nonane-1-carboxylic acid.
Alcohol: Reduction of the compound yields tricyclo[3.2.2.02,4]nonane-1-methanol.
Wissenschaftliche Forschungsanwendungen
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE involves its reactivity with various nucleophiles and electrophiles. The compound’s tricyclic structure provides a rigid framework that influences its reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: A related compound with a bicyclic structure, used in similar applications.
Adamantane: Another tricyclic compound with a different ring structure, known for its use in pharmaceuticals and materials science.
Norbornane: A bicyclic compound with applications in organic synthesis and materials science.
Uniqueness
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
67064-15-7 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
tricyclo[3.2.2.02,4]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-9(12)10-3-1-6(2-4-10)7-5-8(7)10/h6-8H,1-5H2 |
InChI-Schlüssel |
FJKWUSSHPHUGKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C3C2C3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)

